2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid
Overview
Description
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid is a chemical compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and material science. This compound, in particular, has garnered attention due to its unique structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid typically involves the following steps:
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with β-keto esters or β-diketones.
Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced by reacting the pyridazinone core with 1H-pyrazole under suitable conditions, such as heating in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the propanoic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridazinones with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antifungal, and anticancer activities.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid
2-(3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)butanoic acid
2-(3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethanoic acid
Uniqueness: 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanoic acid is unique due to its specific structural features, such as the presence of the oxo group at the 6-position and the propanoic acid moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7(10(16)17)14-9(15)4-3-8(12-14)13-6-2-5-11-13/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKXRYBBOEEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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